Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate
Description
Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate (CAS: 2059931-66-5) is a bicyclic spiro compound featuring a nitrogen atom at position 2 of the spiro[3.5]nonane core. Its molecular formula is C₁₁H₁₉NO₂, with a molecular weight of 197.27 g/mol . The structure includes a methyl ester group at position 1 and a methyl substituent at position 7 (Figure 1).
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl 7-methyl-2-azaspiro[3.5]nonane-3-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-8-3-5-11(6-4-8)7-12-9(11)10(13)14-2/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
GVEHLUMRKWTNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CNC2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate typically involves the formation of the spirocyclic ring system followed by esterification. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for a unique mode of binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiroazabicyclic framework is a common motif in drug discovery due to its conformational rigidity and ability to mimic bioactive conformations. Below is a detailed comparison of Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate with structurally analogous compounds.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Methyl vs. Methoxy (C7): The methoxy analog (213.27 g/mol) exhibits higher polarity than the methyl derivative (197.27 g/mol), which may influence solubility and binding interactions in biological systems . Oxa vs.
Salt Forms :
- The hydrochloride salt of the 7-oxa derivative (221.68 g/mol) enhances aqueous solubility, making it preferable for in vitro assays .
Protective Groups :
- tert-Butyl carbamates (e.g., 1216936-29-6) are widely used to protect amines during synthesis, improving stability and reducing side reactions .
Synthetic Utility :
- describes a related synthesis route using paraformaldehyde and amines under reflux conditions, suggesting analogous methods may apply to the target compound and its derivatives .
Biological Activity
Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which contributes to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Structure and Properties
The compound features a spiro junction connecting two rings, which imparts rigidity and stability. The presence of a methyl group at the 7-position and a carboxylate group enhances its chemical properties, making it a candidate for various biological studies.
Biological Activity
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Properties : The compound has been shown to inhibit microbial growth effectively. Studies suggest that its mechanism involves interactions with specific molecular targets, modulating enzyme activity and influencing metabolic pathways, which can lead to the inhibition of pathogen growth.
- Antimalarial Activity : Preliminary investigations suggest potential antimalarial effects, indicating that the compound may interact with key enzymes involved in the malaria parasite's lifecycle.
The biological activity of this compound is believed to stem from its ability to bind to specific biological targets, such as enzymes or receptors. This interaction can modulate enzymatic activities or receptor functions, leading to significant biological effects. For instance, it may inhibit the activity of enzymes critical for microbial survival or alter cellular responses in infected hosts.
Comparative Analysis
To better understand the compound's potential relative to other similar compounds, a comparative analysis is presented below:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Methyl 2-azaspiro[3.5]nonane-1-carboxylate | 13227025 | Lacks methyl group; simpler structure |
| Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate | 2059931-66-5 | Contains methoxy group; potential for enhanced solubility |
| Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate | 2059933-30-9 | Additional methyl groups increase steric bulk |
This table highlights how structural variations influence biological activity and chemical reactivity, with this compound potentially offering unique advantages due to its specific substitutions.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Antimicrobial Evaluation : In one study, the compound demonstrated significant inhibitory effects against various microbial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.
- Antimalarial Studies : Another investigation explored its efficacy against Plasmodium falciparum, revealing promising results that warrant further exploration into its use as an antimalarial drug candidate .
- Enzyme Interaction Studies : Research involving enzyme binding assays indicated that the compound could effectively inhibit specific enzymes involved in metabolic pathways critical for pathogen survival, thus providing a mechanistic understanding of its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
